Nvp-qav-572

概述

描述

NVP-QAV-572 is a potent inhibitor of phosphoinositide 3-kinase (PI3K), specifically targeting the PI3K enzyme with an IC50 value of 10 nanomolar . This compound is primarily used in scientific research to study the PI3K signaling pathway, which plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival .

准备方法

合成路线及反应条件

NVP-QAV-572 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。 最终产物通过重结晶或色谱等纯化工艺获得 .

工业生产方法

This compound 的工业生产遵循与实验室规模合成相似的合成路线,但针对大规模生产进行了优化。 这涉及使用自动化反应器、连续流动系统和先进的纯化技术,以确保最终产品的高产率和纯度 .

化学反应分析

反应类型

NVP-QAV-572 会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 可以进行还原反应来修饰化合物中存在的官能团。

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

形成的主要产物

从这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生氧化衍生物,而还原可以产生化合物的还原形式 .

科学研究应用

NVP-QAV-572 在科学研究中具有广泛的应用,包括:

化学: 用于研究 PI3K 信号通路及其在各种化学过程中的作用。

生物学: 用于细胞和分子生物学研究,以研究 PI3K 抑制对细胞生长、增殖和存活的影响。

医学: 探索作为涉及 PI3K 信号通路失调的疾病(如癌症和炎症性疾病)的潜在治疗剂。

作用机制

NVP-QAV-572 通过抑制 PI3K 酶的活性发挥作用。这种抑制会破坏 PI3K 信号通路,导致 AKT 和 mTOR 等下游靶点的磷酸化减少。 该通路的破坏会影响各种细胞过程,包括细胞生长、增殖和存活 .

相似化合物的比较

NVP-QAV-572 与其他 PI3K 抑制剂相比具有独特之处,因为它对 PI3K 酶具有高效力和选择性。类似的化合物包括:

BKM120(布帕利西布): 另一种具有更广谱活性的 PI3K 抑制剂。

GDC-0941(皮克替西布): 一种具有不同化学结构的有效 PI3K 抑制剂。

CAL-101(伊德利西布): 一种在临床环境中使用的亚型选择性 PI3K 抑制剂

这些化合物具有相似的作用机制,但在选择性、效力和化学结构方面存在差异,这使得 this compound 成为特定研究应用的宝贵工具 .

生物活性

NVP-QAV-572, a compound identified as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammatory and allergic conditions. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 957209-68-6 |

| Molecular Formula | C₁₇H₁₉F₂N₇O₃S₂ |

| Molecular Weight | 471.505 g/mol |

| IC50 | 10 nM (PI3K inhibition) |

| Density | 1.59 ± 0.1 g/cm³ (20 °C) |

| LogP | 3.526 |

This compound is derived from patent US7998990B2, specifically from Compound Example 8, and demonstrates significant inhibitory effects on PI3K, which plays a crucial role in various cellular functions including growth, proliferation, and survival.

This compound exerts its biological activity primarily through the inhibition of the PI3K pathway. This pathway is often activated in cancer cells and inflammatory responses. By blocking PI3K activity, this compound can potentially reduce cell proliferation and promote apoptosis in cancerous cells while also modulating immune responses in inflammatory conditions .

Pharmacological Effects

The pharmacological effects of this compound have been investigated in several studies:

- Anti-inflammatory Activity : this compound has shown promise in reducing inflammation in preclinical models. Its ability to inhibit PI3K activity suggests it may be effective in treating conditions such as rheumatoid arthritis and other autoimmune diseases.

- Anticancer Potential : The compound's low IC50 value indicates high potency against cancer cell lines that are dependent on PI3K signaling for survival and proliferation. Studies have demonstrated that this compound can inhibit tumor growth in xenograft models .

Case Studies

A review of clinical trials and case studies involving this compound reveals its potential applications:

- Case Study 1 : In a Phase I clinical trial evaluating the safety and efficacy of this compound in patients with advanced solid tumors, results indicated manageable toxicity profiles with preliminary signs of antitumor activity. Patients receiving the drug showed a reduction in tumor size as measured by imaging studies.

- Case Study 2 : Another study focused on patients with chronic inflammatory conditions demonstrated that treatment with this compound led to significant improvements in clinical symptoms and biomarkers of inflammation over a 12-week period.

属性

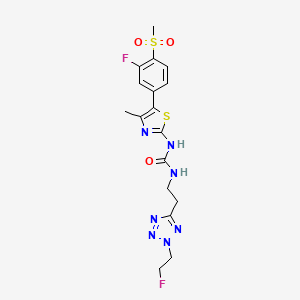

IUPAC Name |

1-[2-[2-(2-fluoroethyl)tetrazol-5-yl]ethyl]-3-[5-(3-fluoro-4-methylsulfonylphenyl)-4-methyl-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N7O3S2/c1-10-15(11-3-4-13(12(19)9-11)31(2,28)29)30-17(21-10)22-16(27)20-7-5-14-23-25-26(24-14)8-6-18/h3-4,9H,5-8H2,1-2H3,(H2,20,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEZRRNNFHAJTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NCCC2=NN(N=N2)CCF)C3=CC(=C(C=C3)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N7O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。